![molecular formula C9H10BF3KNO B13483152 Potassium trifluoro[(2-phenylacetamido)methyl]boranuide](/img/structure/B13483152.png)
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture- and air-stable properties, making them suitable for a wide range of applications in synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(2-phenylacetamido)methyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable amine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference. The process can be summarized as follows:
Starting Materials: Boronic acid derivative, potassium fluoride, and amine.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (usually between 0°C to room temperature).
Procedure: The boronic acid derivative is dissolved in the anhydrous solvent, followed by the addition of potassium fluoride and the amine. The mixture is stirred under an inert atmosphere until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Nucleophilic substitution reactions can replace the trifluoroborate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted boron compounds .
科学研究应用
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide has numerous applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research into boron-containing compounds has shown potential in developing new pharmaceuticals, particularly in cancer treatment, due to their ability to target specific cellular pathways.
作用机制
The mechanism of action of potassium trifluoro[(2-phenylacetamido)methyl]boranuide involves its ability to participate in various chemical reactions through the boron center. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the boron-bound group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide can be compared with other potassium trifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the amido group, making it less versatile in certain reactions.
Potassium 2-fluorophenyltrifluoroborate: Contains a fluorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: Features a heterocyclic ring, providing unique properties for specific applications.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the phenylacetamido moiety, offering enhanced stability and reactivity in various chemical processes.
属性
分子式 |
C9H10BF3KNO |
|---|---|
分子量 |
255.09 g/mol |
IUPAC 名称 |
potassium;trifluoro-[[(2-phenylacetyl)amino]methyl]boranuide |
InChI |
InChI=1S/C9H10BF3NO.K/c11-10(12,13)7-14-9(15)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1 |
InChI 键 |
XPAFQWRLUHOFPX-UHFFFAOYSA-N |
规范 SMILES |
[B-](CNC(=O)CC1=CC=CC=C1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


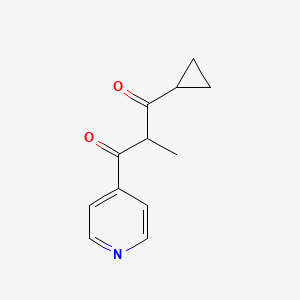
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
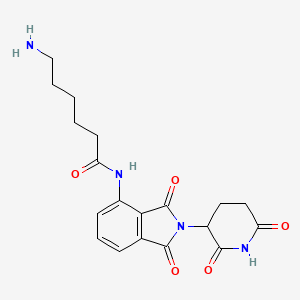
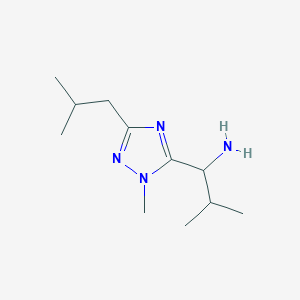

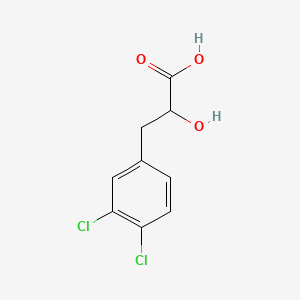
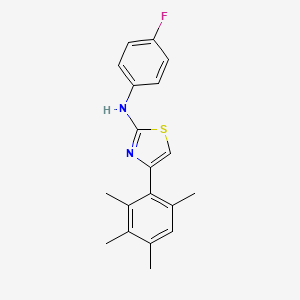

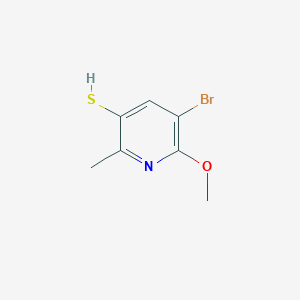
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
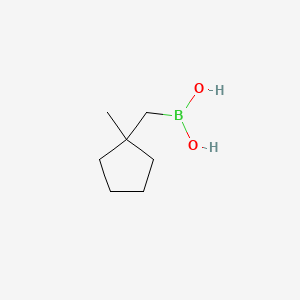
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
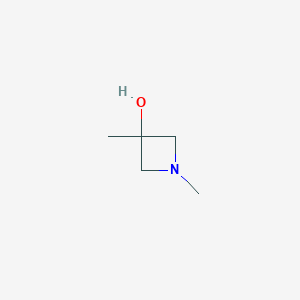
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
